![molecular formula C17H12FN3O5 B2531474 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide CAS No. 1172050-40-6](/img/structure/B2531474.png)

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

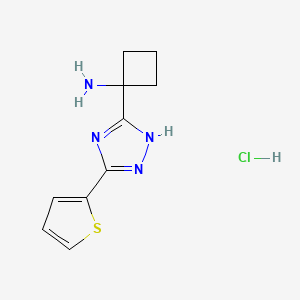

The compound "N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and biological activities of related 1,3,4-oxadiazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic precursors such as phenyl acetic acid, which is converted into an ester, then a hydrazide, and finally cyclized in the presence of carbon disulfide to afford the 1,3,4-oxadiazole core structure . Subsequent steps may involve the introduction of various substituents through reactions with different reagents, such as bromoacetyl bromide or chloroacetamide, to yield N-substituted derivatives . The synthesis process is often confirmed using spectral techniques, including NMR and IR spectroscopy.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various analytical techniques. NMR studies, including 1H and 13C NMR, along with 2D NMR techniques, are crucial for assigning the signals of different isomers and understanding the tautomeric ratios . These studies can reveal the presence of trans and cis isomers and their respective proportions, which is essential for understanding the compound's chemical behavior and potential biological activity.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the oxadiazole ring. For instance, the presence of a chloromethyl group can make the compound a suitable precursor for further functionalization, such as the preparation of 3,5-disubstituted benzoxazoles . The chemical reactions of these compounds are typically carried out under controlled conditions, using specific reagents and catalysts to achieve the desired modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents, such as fluorophenoxy groups, can significantly alter these properties and, consequently, the compound's pharmacokinetic profile. The biological screening of these compounds often involves testing against various enzymes, such as acetylcholinesterase and lipoxygenase, to assess their potential as therapeutic agents .

Scientific Research Applications

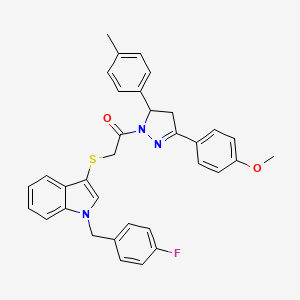

Synthesis and Characterization

A significant focus in the research of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide derivatives involves their synthesis and structural characterization. These compounds are synthesized through various chemical reactions and are characterized using techniques such as NMR, IR, and mass spectrometry to confirm their structures and investigate their physicochemical properties (Yadav et al., 2017).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial potential of these derivatives. They are tested against a variety of gram-positive and gram-negative bacteria, as well as fungi, to assess their effectiveness in inhibiting microbial growth. The activity is often quantified using minimum inhibitory concentration (MIC) values to determine their potency (Ramalingam et al., 2019).

Anticancer Activity

The anticancer activity of these compounds is another critical area of research. They are evaluated in vitro against various cancer cell lines, such as breast, lung, and colorectal cancer cells. The focus is on assessing their ability to inhibit cell proliferation, induce apoptosis, and their potential mechanism of action. This includes examining their effects on specific cellular targets, such as enzymes or receptors involved in cancer progression (Sraa Abu-Melha, 2021).

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction between these compounds and their target molecules at the molecular level. This helps in predicting their binding affinity, mode of action, and potential efficacy as therapeutic agents. Such studies are crucial for drug design and development, providing insights into the structural requirements for activity and guiding the synthesis of more potent derivatives (Yadav et al., 2017).

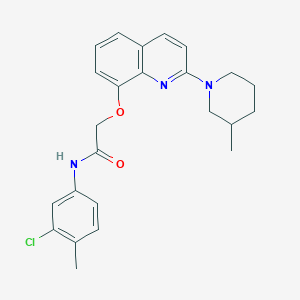

properties

IUPAC Name |

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O5/c18-11-2-4-12(5-3-11)23-8-15(22)19-17-21-20-16(26-17)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJKSOQNNSCULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)